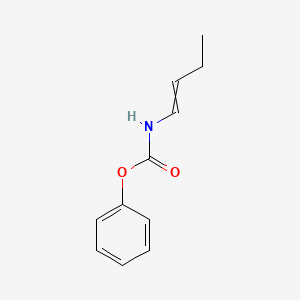
Phenyl but-1-en-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl but-1-en-1-ylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl but-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with but-1-en-1-ol under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate structures.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different carbamate compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Phenyl but-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex carbamate derivatives.
Biology: Researchers utilize this compound to study enzyme-catalyzed reactions involving carbamates.
Industry: this compound is employed in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of phenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition affects the enzyme’s activity, leading to various biochemical effects. The pathways involved in these interactions are crucial for understanding the compound’s potential therapeutic applications .
Comparación Con Compuestos Similares
Phenyl but-1-en-1-ylcarbamate can be compared with other carbamate compounds such as:
- Phenyl carbamate
- Butyl carbamate
- Methyl carbamate
Uniqueness: What sets this compound apart is its unique structural configuration, which allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities. Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
88309-44-8 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
phenyl N-but-1-enylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h3-9H,2H2,1H3,(H,12,13) |
Clave InChI |
OFJSQRGVEVBTMC-UHFFFAOYSA-N |
SMILES canónico |
CCC=CNC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


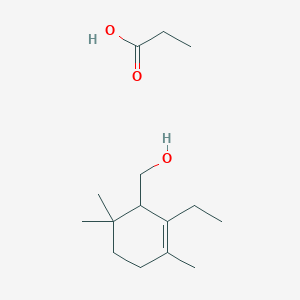
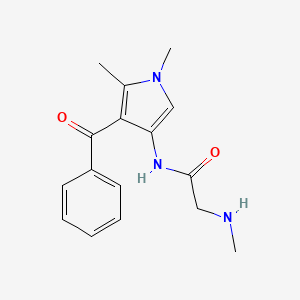
![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)
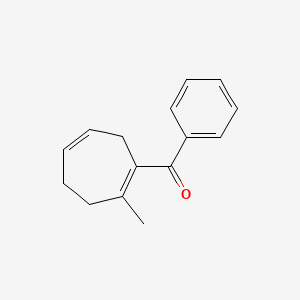
![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
![[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate](/img/structure/B14385744.png)
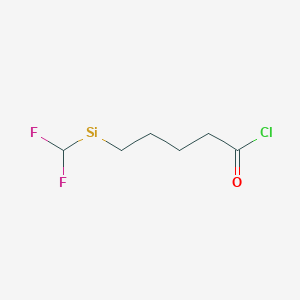
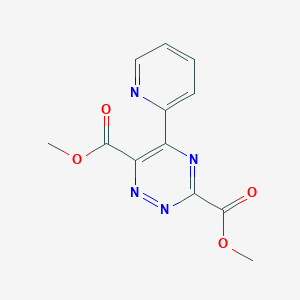
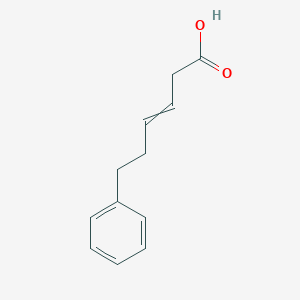
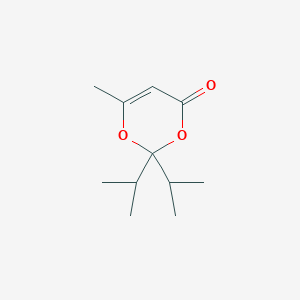
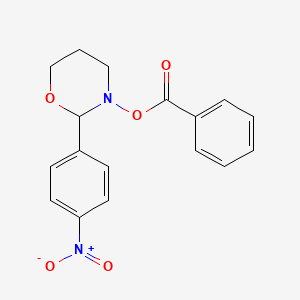
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
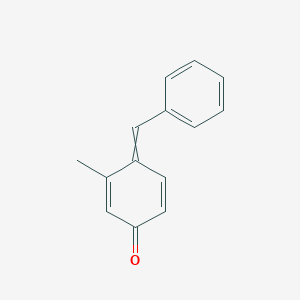
![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)
